3-Pentafluoroethyloxy-pyrrolidine
Description
3-Pentafluoroethyloxy-pyrrolidine is a pyrrolidine derivative featuring a pentafluoroethyloxy (-OC₂F₅) substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their conformational rigidity and utility in medicinal chemistry, particularly as scaffolds for protease inhibitors or neuromodulators. The pentafluoroethyloxy group is notable for its strong electron-withdrawing properties, which can enhance metabolic stability and influence lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5NO/c7-5(8,9)6(10,11)13-4-1-2-12-3-4/h4,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYFHYRAJPVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023266 | |
| Record name | 3-(Pentafluoroethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-44-7 | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pentafluoroethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethyloxy-pyrrolidine typically involves the reaction of pyrrolidine with pentafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethyloxy-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Pentafluoroethyloxy-pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidine involves its interaction with specific molecular targets, often through the formation of stable complexes. The pentafluoroethyloxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, potentially inhibiting or modulating their activity. The electron-withdrawing nature of the fluorine atoms also influences the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrrolidine derivatives for comparison include:
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)
- Substituents : Pyridin-3-ylpropionyl, tert-butyl-prolyl.
- Molecular Weight : 372.2 g/mol (ESI-MS, [M+H]⁺).
- Synthesis : Prepared via coupling reactions and purified by flash chromatography (10% MeOH in EtOAc).
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol Substituents: tert-Butyldimethylsilyloxy, fluorine, pyridinyl. Molecular Formula: C₁₈H₃₀F N₂O₂Si.
3-Pentafluoroethyloxy-pyrrolidine (hypothetical comparison) Substituents: Pentafluoroethyloxy (-OC₂F₅).
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The pentafluoroethyloxy group’s strong electron-withdrawing nature contrasts with the electron-donating tert-butyl group in compound 13b . This difference impacts reactivity; for example, pentafluoroethyloxy may stabilize adjacent negative charges, whereas tert-butyl groups enhance steric bulk. Fluorine atoms in ’s derivatives improve metabolic stability and membrane permeability compared to non-halogenated analogs .
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Limitations and Notes
- The provided evidence lacks direct data on this compound; comparisons are inferred from structural analogs.
- Contradictions arise in substituent effects: tert-butyl groups add steric bulk, while pentafluoroethyloxy prioritizes electronic modulation.
- Further experimental validation is needed to confirm hypothesized properties of this compound.
Biological Activity
3-Pentafluoroethyloxy-pyrrolidine is a novel compound notable for its unique chemical structure, characterized by a pyrrolidine ring substituted with a pentafluoroethoxy group. This compound, with the molecular formula C7H8F5NO, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
The presence of the pentafluoroethoxy group significantly influences the reactivity and stability of this compound. The compound can participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis. The synthesis of this compound can be approached through several established methods in organic chemistry, leveraging techniques for constructing complex heterocycles.
Research indicates that this compound exhibits potential biological activity through its interaction with specific biomolecular targets. The fluorinated structure enhances lipophilicity and may improve binding affinity to hydrophobic areas of target proteins. This compound's mechanism of action could involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for various biochemical pathways.
- Receptor Binding : The ability to bind to receptors involved in cellular signaling pathways could lead to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Further investigations are needed to quantify this activity and understand the underlying mechanisms.
- Cytotoxicity : In vitro studies have indicated that this compound might possess cytotoxic effects against cancer cell lines. The presence of the pentafluoroethoxy group appears to enhance its efficacy compared to non-fluorinated analogs.
- Binding Affinity Studies : Interaction studies have focused on determining the binding affinity of this compound with various biological targets, including proteins involved in cancer progression and metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoropropylpyrrolidine | Contains a fluoropropyl group instead | Less electronegative than pentafluoroethyl |
| 2-Pentafluoropropylpyrrolidine | Substituted at the second position | Different substitution pattern affecting reactivity |
| 4-Pentafluorobutylpyrrolidine | Substituted at the fourth position | Potentially different biological activity |
The table illustrates how variations in substituents can lead to differences in reactivity and biological activity while maintaining a core pyrrolidine structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
